molecular formula C16H14ClN3O3S B6585379 N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251705-27-7

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6585379
CAS No.: 1251705-27-7
M. Wt: 363.8 g/mol
InChI Key: CCBRPTGSTWFOAT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methylthiophene moiety and an N-(3-chloro-4-methoxyphenyl) group. The compound’s structure combines a heterocyclic oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity, with a thiophene group (imparting lipophilicity) and a substituted phenylacetamide (influencing target binding). Its molecular formula is C₁₇H₁₅ClN₃O₃S, with a molar mass of 376.84 g/mol.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-9-5-6-24-15(9)16-20-19-14(23-16)8-13(21)18-10-3-4-12(22-2)11(17)7-10/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBRPTGSTWFOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity/Notes Reference ID
N-(3-chloro-4-methoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide C₁₇H₁₅ClN₃O₃S 376.84 3-chloro-4-methoxyphenyl; 3-methylthiophene-oxadiazole Not explicitly reported in evidence; structural analogs show antimicrobial/enzyme inhibition potential.
N-(3,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (P162-0665) C₁₇H₁₇N₃O₄S 359.4 3,4-dimethoxyphenyl (no chloro) Structural analog; increased methoxy groups may enhance solubility but reduce electrophilicity.
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) C₁₇H₁₁ClN₃O₃S ~372.8 Benzofuran-oxadiazole; 3-chlorophenyl Antimicrobial activity reported; benzofuran may improve π-π stacking in target binding.
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) C₁₇H₁₄N₄O₄S ~386.4 4-nitrophenyl; sulfanyl linker Part of a Mycobacterium tuberculosis inhibitor library; nitro group enhances electron-withdrawing effects.
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8w) C₁₉H₁₇N₅O₂S 379 Indole-methyl-oxadiazole; pyridinyl Evaluated for lipoxygenase (LOX) and cholinesterase inhibition; indole may enhance CNS permeability.
2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide C₉H₈ClN₃O₂S 257.7 Chloroacetamide directly linked to oxadiazole Precursor compound; simpler structure with lower molecular weight and reduced steric hindrance.

Key Comparative Insights:

Thiophene vs. Benzofuran: The 3-methylthiophene in the target compound offers greater lipophilicity than benzofuran (2a), which may influence membrane permeability .

Biological Activity Trends :

  • Compounds with sulfanyl linkers (e.g., CDD-934506) or thioacetamide groups (2a) often exhibit enhanced enzyme inhibition, suggesting the target compound’s acetamide linkage could be modified for similar effects .
  • Indole-containing analogs (8w) demonstrate CNS activity, whereas the target compound’s thiophene and chloro-methoxyphenyl groups may favor antimicrobial or anticancer applications .

Physicochemical Properties :

  • The target compound’s molar mass (~376.84 g/mol) falls within the ideal range for oral bioavailability, contrasting with bulkier analogs like 8w (379 g/mol) .
  • The 3-methylthiophene moiety likely improves metabolic stability compared to unsubstituted heterocycles .

Research Findings and Implications

  • Electron-donating/withdrawing groups on the phenyl ring for modulating target affinity.
  • Heterocyclic core variations (thiophene, benzofuran, indole) in dictating selectivity for enzymes or microbial targets.
  • Linker flexibility (e.g., sulfanyl vs. acetamide) in influencing pharmacokinetics.

Further studies should prioritize synthesizing the target compound and evaluating its activity against LOX, cholinesterases, or microbial targets, leveraging the promising results seen in analogs .

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